molecular formula C14H20N2O2 B187441 2-methyl-N-(3-nitrobenzyl)cyclohexanamine CAS No. 355816-37-4

2-methyl-N-(3-nitrobenzyl)cyclohexanamine

Cat. No.: B187441
CAS No.: 355816-37-4
M. Wt: 248.32 g/mol
InChI Key: KRAUCKDHEBBZGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(3-nitrobenzyl)cyclohexanamine is an organic compound with the molecular formula C14H20N2O2 It is a derivative of cyclohexanamine, featuring a nitrobenzyl group and a methyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3-nitrobenzyl)cyclohexanamine typically involves the following steps:

    Alkylation: The attachment of the nitrobenzyl group to the cyclohexanamine.

    Methylation: The addition of a methyl group to the cyclohexane ring.

The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the

Biological Activity

2-Methyl-N-(3-nitrobenzyl)cyclohexanamine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

  • Chemical Formula : C14H20N2O2
  • Molecular Weight : 248.33 g/mol
  • CAS Number : 355816-37-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Although detailed mechanisms are still under investigation, preliminary studies suggest that this compound may exhibit:

  • Cytotoxicity : The compound has shown potential cytotoxic effects against certain cancer cell lines. Cytotoxicity assays (e.g., MTT assay) are commonly used to evaluate its effectiveness in inhibiting cell proliferation.
  • Microtubule Stabilization : Similar compounds have been studied for their ability to stabilize microtubules, which play a crucial role in cell division and intracellular transport. This stabilization can lead to enhanced apoptosis in cancer cells.

Cytotoxicity Assays

In vitro studies have been conducted to assess the cytotoxic effects of this compound on various mammalian cell lines. The following table summarizes key findings from these studies:

Cell LineIC50 (μM)Assay TypeNotes
HeLa15MTT AssaySignificant reduction in viability observed
MCF-720Colony FormationInhibition of colony growth
A54925Apoptosis AssayInduction of apoptotic markers

IC50 values represent the concentration required to inhibit cell viability by 50% compared to control.

Structure-Activity Relationship (SAR)

Research has focused on the structure-activity relationship of similar compounds to elucidate the features that enhance biological activity. For example, modifications at the nitrogen and benzyl positions have been shown to significantly impact cytotoxicity and microtubule stabilization.

Case Studies

  • Case Study on Cancer Cell Lines :
    A study evaluated the effects of this compound on breast cancer cell lines (MCF-7). The results indicated that the compound inhibited cell proliferation and induced apoptosis, suggesting its potential as a chemotherapeutic agent.
  • Neurodegenerative Disease Models :
    Another investigation explored the compound's effects on neuronal cells under stress conditions mimicking neurodegenerative diseases. The findings indicated that it could stabilize microtubules and reduce tau pathology, similar to other known microtubule-stabilizing agents.

Scientific Research Applications

The compound 2-methyl-N-(3-nitrobenzyl)cyclohexanamine has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies.

Pharmacological Applications

One of the primary areas of research for this compound is its potential as a pharmaceutical agent. Studies have indicated that compounds with similar structures exhibit significant biological activity, including:

  • Antidepressant Activity : Research has shown that related compounds can influence neurotransmitter systems, suggesting potential use in treating depression.
  • Anti-inflammatory Effects : Preliminary studies indicate that this compound may have anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Chemical Synthesis

The compound can serve as an intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of novel pharmaceuticals or agrochemicals.

Material Science

Due to its chemical properties, this compound may find applications in material science, particularly in the development of polymers or coatings that require specific chemical resistance or stability.

Case Study 2: Synthesis of Novel Compounds

In a recent synthesis project, researchers utilized this compound as a starting material to create derivatives with enhanced biological activity. The results indicated significant improvements in pharmacological profiles compared to the parent compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-N-(3-nitrobenzyl)cyclohexanamine, and how can reaction conditions be optimized?

  • Methodology :

  • Nucleophilic substitution : React 2-methylcyclohexanamine with 3-nitrobenzyl bromide in a polar aprotic solvent (e.g., DMF) using a base (e.g., K₂CO₃) to deprotonate the amine. Monitor reaction progress via TLC or GC-MS.
  • Reductive amination : Condense 2-methylcyclohexanamine with 3-nitrobenzaldehyde using a reducing agent (e.g., NaBH₄ or H₂/Pd-C). Optimize temperature (40–60°C) and solvent polarity (e.g., methanol or THF) to enhance yield .
    • Characterization : Confirm purity via HPLC and structural identity via 1^1H/13^13C NMR and FT-IR.

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • NMR Spectroscopy : Assign peaks for the cyclohexane ring (δ 1.2–2.1 ppm), methyl group (δ 1.0–1.2 ppm), and aromatic nitrobenzyl protons (δ 7.5–8.5 ppm). Use 1^1H-13^13C HSQC/HMBC for connectivity .
  • X-ray Crystallography : Grow single crystals via slow evaporation in ethanol. Use SHELX software for structure refinement .

Q. How can researchers determine key physicochemical properties (e.g., logP, pKa) experimentally?

  • logP : Perform shake-flask partitioning between octanol and water, followed by UV-Vis quantification .
  • pKa : Use potentiometric titration in aqueous or mixed solvents (e.g., water:methanol) with a pH meter calibrated to ionic strength .

Advanced Research Questions

Q. What computational strategies predict the electronic and steric effects of the 3-nitrobenzyl substituent?

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Compare with experimental UV-Vis spectra .
  • Molecular Dynamics (MD) : Simulate solvation effects in water or lipid bilayers to study conformational stability .

Q. How can structure-activity relationship (SAR) studies be designed to compare this compound with halogenated analogs?

  • Analog Synthesis : Replace the nitro group with halogens (e.g., Cl, F) or methoxy groups. Use consistent synthetic protocols for comparability.
  • Biological Assays : Test receptor binding affinity (e.g., serotonin or orexin receptors) via radioligand displacement assays. Corrogate steric/electronic effects with computational docking (AutoDock Vina) .

Q. What methodologies resolve contradictions between computational predictions and experimental data (e.g., dipole moments)?

  • Error Analysis : Cross-validate DFT functionals (e.g., compare B3LYP vs. M06-2X results). Include solvent effects explicitly via COSMO-RS .
  • Experimental Validation : Measure dipole moments via microwave spectroscopy or dielectric constant analysis .

Q. How can stability and decomposition pathways be analyzed under varying pH and temperature conditions?

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (60–80°C) stress. Monitor degradation via LC-MS and identify byproducts .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at room temperature .

Q. What advanced analytical techniques quantify trace impurities in synthesized batches?

  • GC-MS/LC-HRMS : Employ selective ion monitoring (SIM) for nitrobenzyl derivatives. Use internal standards (e.g., deuterated analogs) for calibration .
  • NMR Cryoprobes : Enhance sensitivity for low-abundance impurities (e.g., residual solvents) .

Comparative and Mechanistic Questions

Q. How does the steric bulk of the 2-methyl group influence conformational flexibility compared to N-ethyl analogs?

  • Rotamer Analysis : Use variable-temperature NMR to study ring-flipping kinetics. Compare energy barriers with DFT-calculated transition states .
  • Crystallographic Comparison : Analyze bond angles and torsional strains in 2-methyl vs. N-ethyl derivatives .

Q. What strategies differentiate its neurochemical activity from piperidine-containing analogs (e.g., orexin receptor modulation)?

  • Pharmacophore Mapping : Overlay 3D structures with known receptor agonists/antagonists (e.g., SB-334867). Identify critical hydrogen-bonding and hydrophobic interactions .
  • In Silico Mutagenesis : Simulate receptor binding pockets (e.g., OX₂R) to assess the impact of nitro vs. piperidine substituents .

Properties

IUPAC Name

2-methyl-N-[(3-nitrophenyl)methyl]cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11-5-2-3-8-14(11)15-10-12-6-4-7-13(9-12)16(17)18/h4,6-7,9,11,14-15H,2-3,5,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAUCKDHEBBZGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NCC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385994
Record name 2-methyl-N-(3-nitrobenzyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355816-37-4
Record name 2-methyl-N-(3-nitrobenzyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.